2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the 4-methoxyphenoxy group and the 3-fluorophenyl group. Common reagents used in these reactions include halogenated intermediates, coupling agents, and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
- N-(3-bromophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
- N-(3-methylphenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
Uniqueness
2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-[4-(dimethylamino)-1-oxophthalazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-10-17(27-4)16(11-13)21-18(25)12-24-20(26)15-8-6-5-7-14(15)19(22-24)23(2)3/h5-11H,12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNPFRXCHPJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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